Cas no 857782-02-6 (6-amino-4,7-dimethylquinolin-2-ol)

6-Amino-4,7-dimethylquinolin-2-ol is a quinoline derivative with potential applications in pharmaceutical and chemical research due to its structural versatility. The compound features an amino group at the 6-position and hydroxyl group at the 2-position, enhancing its reactivity for further functionalization. Its dimethyl substitution at the 4- and 7-positions contributes to steric and electronic modulation, which may influence binding affinity in biological systems. This scaffold is of interest in medicinal chemistry for developing novel therapeutic agents, particularly in antimicrobial or anticancer research. Its well-defined structure and synthetic accessibility make it a valuable intermediate for heterocyclic synthesis and structure-activity relationship studies.
6-amino-4,7-dimethylquinolin-2-ol structure
857782-02-6 structure
Product name:6-amino-4,7-dimethylquinolin-2-ol
CAS No:857782-02-6
MF:
MW:
CID:4660845
PubChem ID:21448133

6-amino-4,7-dimethylquinolin-2-ol Chemical and Physical Properties

Names and Identifiers

    • 6-amino-4,7-dimethylquinolin-2-ol

6-amino-4,7-dimethylquinolin-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-170361-0.5g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
0.5g
$914.0 2023-09-20
Enamine
EN300-170361-2.5g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
2.5g
$2295.0 2023-09-20
Enamine
EN300-170361-0.05g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
0.05g
$273.0 2023-09-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00992308-1g
6-Amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
1g
¥5873.0 2024-04-18
Chemenu
CM438885-100mg
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%+
100mg
$464 2023-03-20
Enamine
EN300-170361-1.0g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
1g
$1172.0 2023-05-24
TRC
A611363-10mg
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6
10mg
$ 95.00 2022-06-08
Enamine
EN300-170361-10g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
10g
$5037.0 2023-09-20
Aaron
AR01B1XP-250mg
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
250mg
$822.00 2025-02-09
Aaron
AR01B1XP-1g
6-amino-4,7-dimethylquinolin-2-ol
857782-02-6 95%
1g
$1637.00 2025-02-09

Additional information on 6-amino-4,7-dimethylquinolin-2-ol

Comprehensive Overview of 6-Amino-4,7-dimethylquinolin-2-ol (CAS No. 857782-02-6): Properties, Applications, and Research Insights

6-Amino-4,7-dimethylquinolin-2-ol (CAS No. 857782-02-6) is a specialized quinoline derivative gaining attention in pharmaceutical and material science research. This heterocyclic compound, characterized by its amino and hydroxyl functional groups, exhibits unique physicochemical properties that make it valuable for diverse applications. Researchers are increasingly exploring its potential as a building block for drug discovery, fluorescent probes, and coordination chemistry due to its electron-rich structure and metal-binding capabilities.

The molecular structure of 6-amino-4,7-dimethylquinolin-2-ol features a quinoline core with strategic substitutions at the 4, 6, and 7 positions. This arrangement contributes to its planar aromatic system, which is crucial for π-π stacking interactions in supramolecular chemistry. Recent studies highlight its role in developing antimicrobial agents, with particular interest in its potential against drug-resistant strains—a hot topic in antibiotic research following the WHO's warnings about antimicrobial resistance.

From a synthetic chemistry perspective, CAS 857782-02-6 serves as a versatile intermediate. Its amino group allows for straightforward derivatization through amide formation or diazotization reactions, while the hydroxyl group enables etherification or esterification. These modification pathways are frequently searched in academic databases, reflecting the compound's utility in medicinal chemistry optimization. Computational chemistry studies suggest the molecule's potential as a kinase inhibitor scaffold, aligning with current trends in targeted cancer therapies.

Analytical characterization of 6-amino-4,7-dimethylquinolin-2-ol typically involves HPLC (high-performance liquid chromatography), mass spectrometry, and NMR spectroscopy—techniques commonly queried by researchers. The compound shows characteristic UV-Vis absorption between 300-350 nm, making it relevant for photophysical studies. Its fluorescence properties are being investigated for potential applications in bioimaging and sensor development, areas experiencing rapid growth in nanotechnology research.

In material science, the compound's ability to form metal-organic frameworks (MOFs) has attracted attention. The quinoline nitrogen and phenolic oxygen atoms act as potential coordination sites for transition metals, a property valuable for designing catalytic systems or luminescent materials. These applications correspond with increasing Google searches for "functional quinoline derivatives" and "MOF building blocks."

Safety and handling studies indicate that 6-amino-4,7-dimethylquinolin-2-ol requires standard laboratory precautions. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) should be used during handling—a crucial consideration frequently searched by laboratory personnel. The compound demonstrates good stability under ambient conditions but should be protected from prolonged light exposure due to its conjugated system.

The commercial availability of CAS 857782-02-6 has increased significantly, with suppliers offering it in research quantities. Pricing trends show moderate fluctuations, reflecting growing demand in academic and industrial research. Quality control parameters typically include ≥95% purity by HPLC, with certificates of analysis providing detailed spectroscopic data—information highly sought after by purchasing researchers.

Future research directions for 6-amino-4,7-dimethylquinolin-2-ol may explore its electrochemical properties for energy storage applications or further investigate its biological activity profiles. The compound's structural features position it well for development in multiple cutting-edge research areas, from therapeutic agents to advanced materials, making it a molecule worth watching in chemical innovation.

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